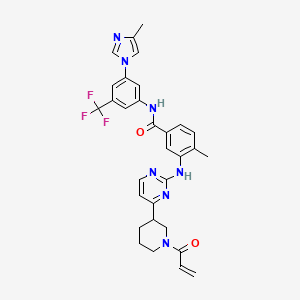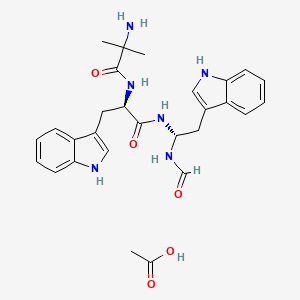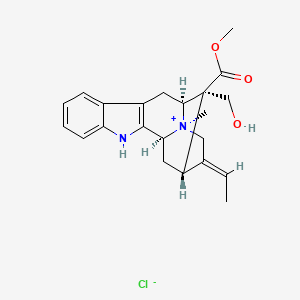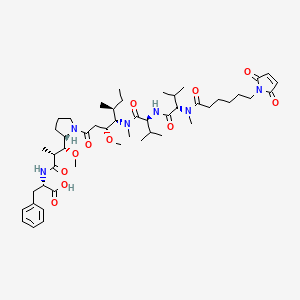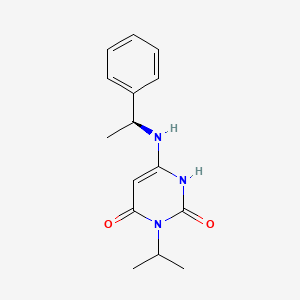
Mavacamten
Vue d'ensemble
Description
MYK-461, développé par MyoKardia, représente une classe révolutionnaire de médicaments. C'est un inhibiteur de la myosine cardiaque spécifique, administré par voie orale, qui cible l'activité de l'ATPase de la chaîne lourde de la myosine cardiaque. Contrairement aux traitements existants, MYK-461 s'attaque directement à la physiopathologie de la HCM. En inhibant de manière réversible l'interaction entre la myosine cardiaque et les myofilaments, il réduit la contraction myocardique excessive, améliore la compliance diastolique et améliore le métabolisme énergétique .
Applications De Recherche Scientifique
MYK-461’s applications extend across various domains:
Biology: Researchers study its impact on cardiac remodeling and contractility.
Medicine: Ongoing clinical trials explore its safety and efficacy.
Industry: MYK-461’s potential as a therapeutic agent drives interest from pharmaceutical companies.
Mécanisme D'action
Mavacamten, also known as Camzyos, is a first-in-class, targeted, cardiac-specific myosin inhibitor . It has been approved by the US Food and Drug Administration for the treatment of adults with symptomatic New York Heart Association Classes II and III obstructive hypertrophic cardiomyopathy (oHCM) .
Target of Action
This compound’s primary target is the cardiac myosin , a motor protein in heart muscle cells . Cardiac myosin plays a crucial role in muscle contraction, and its hyperactivity is associated with diseases like oHCM .
Mode of Action
This compound acts as an allosteric and reversible modulator of the beta-cardiac isoform of myosin . It reduces the ATPase activity of myosin, thereby decreasing the formation of actin-myosin cross-bridges . This action reduces sarcomere hypercontractility, a core pathophysiological mechanism of oHCM .
Biochemical Pathways
This compound affects the myosin-actin interaction within the sarcomeres of cardiac muscle cells . By reducing the number of myosin-actin cross-bridges, it decreases the hypercontractility of the sarcomeres . This action leads to a reduction in left ventricular outflow tract gradients, improved exercise capacity, and symptom relief .
Pharmacokinetics
This compound has an estimated oral bioavailability of at least 85% and a Tmax of 1 hour . Its terminal half-life is dependent on CYP2C19 metabolic status and ranges from 6 to 23 days . Inducers and inhibitors of CYP2C19 and CYP3A4 may influence this compound systemic exposure .
Result of Action
This compound’s action results in a reduction of left ventricular outflow tract gradients, improved exercise capacity, and symptom relief . It also leads to favorable cardiac remodeling, as evidenced by multi-modality imaging studies . Furthermore, this compound substantially reduces guideline eligibility for septal reduction therapy candidates with oHCM and drug-refractory symptoms .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, genetic variation in metabolism and drug interactions can cause large differences in exposure . Additionally, the presence of certain cytochrome P450 inhibitors or inducers can increase the risk of heart failure due to systolic dysfunction .
Analyse Biochimique
Biochemical Properties
Mavacamten is a selective, allosteric, reversible small molecular cardiac myosin inhibitor. It interacts with cardiac myosin, the fundamental motor protein of the sarcomere, by inhibiting its enzymatic activity. This inhibition reduces the formation of myosin-actin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound is extensively metabolized, primarily through the enzymes CYP2C19, CYP3A4, and CYP2C9 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes, particularly in cardiac cells. It decreases the levels of cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide and high-sensitivity cardiac troponin I, indicating a reduction in left ventricular wall stress and myocardial injury . This compound also improves left ventricular outflow tract gradients, exercise capacity, and symptoms in patients with obstructive hypertrophic cardiomyopathy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively inhibiting the enzymatic activity of cardiac myosin ATPase. This inhibition reduces the formation of actin-myosin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound stabilizes the auto-inhibited state of two-headed myosin and enhances auto-inhibition of ADP release .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown persistent and durable effects over time. An interim analysis after 48 weeks of treatment demonstrated reductions in left ventricular outflow tract obstruction, improvements in New York Heart Association functional class, and decreases in serum concentrations of N-terminal pro-B-type natriuretic peptide . Long-term studies up to 120 weeks have shown sustained improvements in left ventricular outflow tract gradients and left atrial volume index .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a feline model of obstructive hypertrophic cardiomyopathy, acute treatment with a this compound-like myosin inhibitor normalized contractility and increased systolic and diastolic chamber dimensions . In mice with established hypertrophy, this compound reduced left ventricular wall thickness and normalized the expression of genes related to cardiomyocyte contractility and fibrosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily being metabolized by the enzymes CYP2C19, CYP3A4, and CYP2C9 . It decreases the number of myosin heads that can enter “on actin” states, reducing the probability of force-producing and residual cross-bridge formation .
Transport and Distribution
This compound demonstrates low clearance, high volume of distribution, and long terminal elimination half-life. It shows high permeability and low efflux transport across cell membranes . This compound is extensively metabolized in the liver, primarily via CYP2C19, CYP3A4, and CYP2C9 .
Subcellular Localization
This compound targets the sarcomere, the basic contractile apparatus of the heart muscle. It stabilizes the auto-inhibited state of myosin, reducing the formation of actin-myosin cross-bridges . This targeting is crucial for its function in reducing myocardial contractility and improving myocardial energetic consumption.
Méthodes De Préparation
Voies de Synthèse:: La synthèse de MYK-461 implique plusieurs étapes, en partant de précurseurs facilement disponibles. Malheureusement, les voies de synthèse spécifiques ne sont pas largement divulguées en raison de considérations de propriété. Les publications scientifiques et les brevets peuvent fournir des informations complémentaires.
Production Industrielle:: Les détails concernant les méthodes de production industrielle à grande échelle sont également étroitement gardés secrets. À mesure que MYK-461 progresse dans les essais cliniques, davantage d'informations peuvent devenir disponibles.
Analyse Des Réactions Chimiques
MYK-461 module plusieurs étapes du cycle chimique de la myosine. En particulier :
Libération de la Phosphorylation: MYK-461 réduit l'étape limitante de la vitesse de l'hydrolyse de l'ATP par la myosine cardiaque.
Interaction de la Tête de Myosine-S1: Il diminue le nombre de têtes de myosine-S1 interagissant avec les filaments d'actine lors de la transition des états de liaison faibles aux forts.
Les réactifs et conditions courants utilisés dans les réactions de MYK-461 restent propriétaires. Les principaux produits formés au cours de sa synthèse ne sont pas explicitement divulgués.
4. Applications de la Recherche Scientifique
Les applications de MYK-461 s'étendent à divers domaines :
Biologie: Les chercheurs étudient son impact sur le remodelage cardiaque et la contractilité.
Médecine: Des essais cliniques en cours explorent sa sécurité et son efficacité.
Industrie: Le potentiel de MYK-461 en tant qu'agent thérapeutique suscite l'intérêt des sociétés pharmaceutiques.
5. Mécanisme d'Action
Le mécanisme de MYK-461 implique l'inhibition de l'activité de l'ATPase de la myosine cardiaque. Il cible spécifiquement la tête de la myosine, perturbant son interaction avec les filaments d'actine. Cela conduit à une réduction de la contractilité et à une amélioration de la fonction diastolique.
Comparaison Avec Des Composés Similaires
MYK-461 se distingue par sa spécificité cardiaque et son impact direct sur la pathologie de la HCM. Bien qu'il existe d'autres composés, aucun n'a démontré d'effets comparables. Parmi les composés similaires notables, citons l'omécamtiv mécarbil (un activateur de la myosine cardiaque) et les analogues du mavacamten en cours de développement .
Propriétés
IUPAC Name |
6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCLASQCAPXVLM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Myosin is a family of enzymes that can produce mechanical output by an ATP-mediated cyclic interaction with actin. When ATP is bound to the myosin head, it is hydrolyzed into ADP and organophosphate by myosin ATPase activity, and the energy produced from the reaction is stored in the myosin head. As the organophosphate dissociates from myosin, it shifts myosin into a strong binding state to actin, thus creating a myosin-actin complex otherwise known as "cross-bridging".Dissociation of the organophosphate also causes a conformation change in myosin that creates strain in the actin-myosin bridge that can only be released once the actin and myosin filaments slide past each other, thus shortening the sarcomere and create a muscle contraction. Once the sliding is completed, ADP is released to create further movement of the myosin head. Although this ADP release-induced movement is minor and unlikely to contribute to the sarcomere movement, researchers have hypothesized that this movement is likely essential in limiting the sliding velocity of actin.Finally, myosin then bind to a new ATP molecule to initiate the chemomechanical cycle again. Mavacamten reduces sarcomere hypercontractility by acting as an allosteric and reversible modulator of the beta-cardiac isoform of myosin to reduce its ATPase activity, thus reducing actin-myosin cross bridging. Specifically, mavacamten inhibits the phosphate release, the cycle's rate-limiting step, without affecting the ADP release rate in actin-bound myosin.Also, mavacamten inhibits binding of ADP-bound myosin to actin as well as ADP release to prime the myosin head to initiate turnover.Recently, it was also discovered when myosin is not in its active state to interact with actin, it exists in equilibrium between 2 energy sparing states: a disordered relaxed state, where interaction between actin and myosin by the thin filament regulatory proteins, and a super relaxed state, where significant myosin head-to-head interaction lengthen ATP turnover rate.. Mavacamten's binding to myosin can shift the equilibrium toward the super relaxed state, effectively exerting both a basal and actin-activated ATP inhibition. | |
| Record name | Mavacamten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1642288-47-8 | |
| Record name | Mavacamten [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavacamten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAVACAMTEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


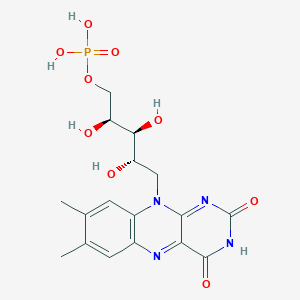

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
![(1R,2S,6R,14R,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B608787.png)
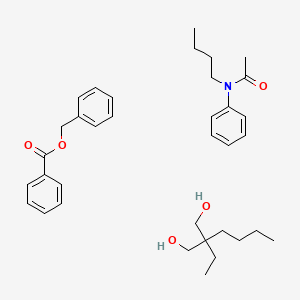
![4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B608790.png)
